molecular formula C20H12O6 B10822031 Hortein

Hortein

Cat. No. B10822031
M. Wt: 348.3 g/mol
InChI Key: JSMHZYZZJSGQNQ-UHFFFAOYSA-N
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Description

WAY-613419 is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is primarily known for its role in biological studies, particularly in the context of DNA repair and genomic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-613419 involves multiple steps, typically starting with the preparation of a modified peptide. The reaction conditions often include the use of phosphate-buffered solutions at a pH of 7.2, containing 0.09% sodium azide and bovine serum albumin. The antibody is purified by affinity chromatography and conjugated under optimal conditions .

Industrial Production Methods: Industrial production of WAY-613419 is not extensively documented, but it generally follows the principles of large-scale peptide synthesis, including the use of automated synthesizers and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: WAY-613419 primarily undergoes phosphorylation reactions. It becomes phosphorylated on serine 139 after double-stranded DNA breaks .

Common Reagents and Conditions: The phosphorylation of WAY-613419 typically requires the presence of kinases and ATP. The reaction conditions often involve maintaining the compound in a buffered solution at physiological pH.

Major Products Formed: The major product formed from the phosphorylation of WAY-613419 is the phosphorylated form of the compound, which plays a crucial role in promoting DNA repair and maintaining genomic stability .

Scientific Research Applications

WAY-613419 has several scientific research applications, particularly in the fields of biology and medicine. It is used extensively in studies related to DNA repair mechanisms and genomic stability. The compound is also employed in immunofluorescence and flow cytometry to study the phosphorylation status of histone proteins .

Mechanism of Action

WAY-613419 exerts its effects by becoming phosphorylated on serine 139 after double-stranded DNA breaks. This phosphorylation event promotes DNA repair and maintains genomic stability. The molecular targets of WAY-613419 include histone proteins, particularly those involved in the DNA damage response .

Comparison with Similar Compounds

Similar Compounds:

  • Histone 2A
  • Histone 2A.X
  • Gamma-H2AX

Uniqueness: WAY-613419 is unique in its specific phosphorylation on serine 139, which is critical for its role in DNA repair and genomic stability. This specific modification distinguishes it from other histone proteins and makes it a valuable tool in studying DNA damage responses .

properties

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

4,9,10,15-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3,8,10,12(20),13,15,18-octaene-7,17-dione

InChI

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,22-23,25-26H,5-6H2

InChI Key

JSMHZYZZJSGQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C3C4=C5C(=C3C2=C1O)C=CC(=O)C5=C(C=C4)O)O)O

Origin of Product

United States

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